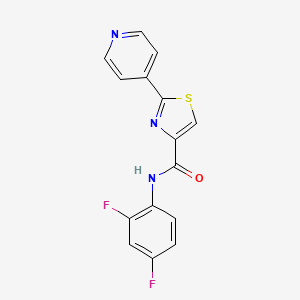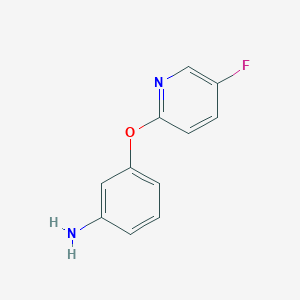
3-(5-Fluoropyridin-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(5-Fluoropyridin-2-yloxy)aniline” is a chemical compound with the molecular formula C11H9FN2O . It is a qualified product offered by various chemical suppliers .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, involves several methods. These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an aniline group via an oxygen atom . The pyridine ring contains a fluorine atom .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 204.2 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Molecular Docking and QSAR Studies
A study by Caballero et al. (2011) explored the docking of various aniline derivatives, including those similar to 3-(5-Fluoropyridin-2-yloxy)aniline, with c-Met kinase to understand the inhibitors' orientations and active conformations. This study is significant for designing targeted cancer therapies. They used quantitative structure–activity relationship (QSAR) methods to predict the biological activities of these inhibitors, highlighting the compound's potential in medicinal chemistry (Caballero et al., 2011).
Chemoselective Functionalization
Stroup et al. (2007) described the chemoselective functionalization of compounds closely related to this compound. This research is crucial for understanding how to selectively modify such compounds to create specific products, which has implications in synthetic chemistry and drug development (Stroup et al., 2007).
Fluorination Studies
Anand and Filler (1976) conducted studies on the fluorination of nitrogen-containing aromatics, including aniline derivatives. This research provides insight into how fluorination affects the properties of such compounds, which is relevant for developing new materials and pharmaceuticals (Anand & Filler, 1976).
Photophysical Properties
Kopchuk et al. (2020) investigated the synthesis and photophysical properties of 5-aryl-2,2′-bipyridines bearing a (poly)fluorine-containing aniline residue at position C6, which is structurally similar to this compound. Their work has implications in the development of new fluorescent materials and sensors (Kopchuk et al., 2020).
Synthesis and Reactivity Studies
Research by Vezzu et al. (2010) on N,N-Di(6-phenylpyridin-2-yl)aniline derivatives, which share structural similarities with this compound, provides insights into the synthesis and reactivity of such compounds. This is particularly relevant for the development of novel organic electronic materials (Vezzu et al., 2010).
Safety and Hazards
The safety data sheet for “3-(5-Fluoropyridin-2-yloxy)aniline” indicates that it is a combustible liquid. It may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness. It is suspected of causing genetic defects and cancer. It is also toxic if swallowed, in contact with skin, or if inhaled .
Future Directions
properties
IUPAC Name |
3-(5-fluoropyridin-2-yl)oxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-4-5-11(14-7-8)15-10-3-1-2-9(13)6-10/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFXPGGXIADBOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

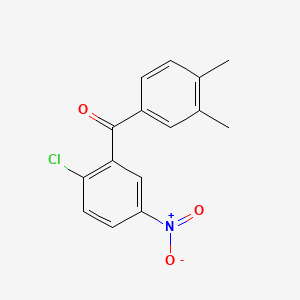
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)

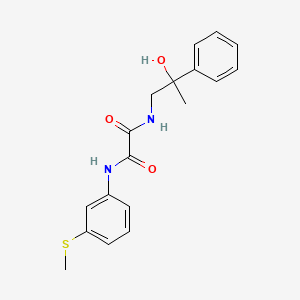

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)
![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)

![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)
![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)
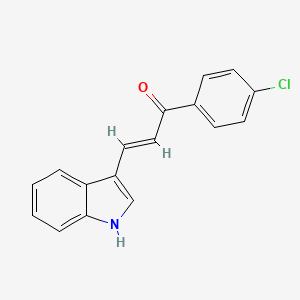
![N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2410652.png)
![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)
